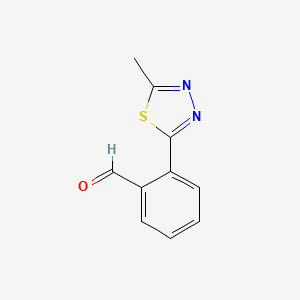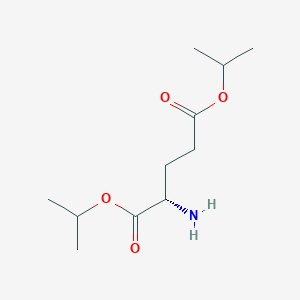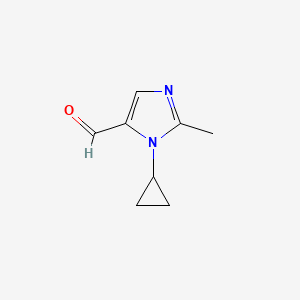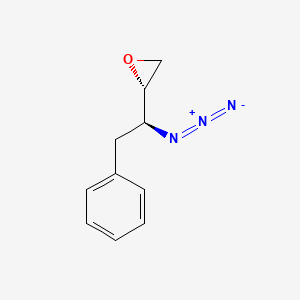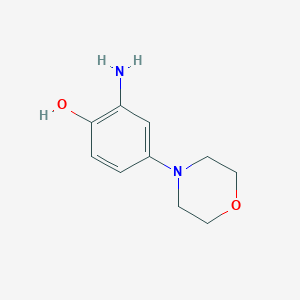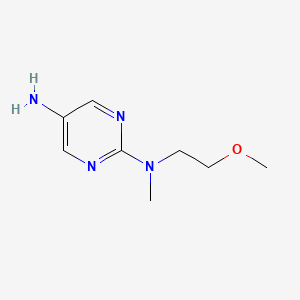![molecular formula C15H22BrNO2 B8604644 tert-butyl N-[1-(3-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B8604644.png)
tert-butyl N-[1-(3-bromophenyl)-2-methylpropan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[1-(3-bromophenyl)-2-methylpropan-2-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromophenyl group attached to a tert-butyl ester of carbamic acid. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(3-bromophenyl)-2-methylpropan-2-yl]carbamate typically involves the reaction of 3-bromophenyl isocyanate with tert-butyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction proceeds as follows:
3-Bromophenyl isocyanate+tert-butyl alcohol→[2-(3-Bromophenyl)-1,1-dimethylethyl]carbamic acid tert-butyl ester
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
化学反应分析
Types of Reactions
tert-butyl N-[1-(3-bromophenyl)-2-methylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups into the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamates.
Hydrolysis: The major product is the corresponding carbamic acid.
Oxidation: The major products are the oxidized derivatives of the original compound.
科学研究应用
tert-butyl N-[1-(3-bromophenyl)-2-methylpropan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: It is investigated for its potential use as a prodrug, where it can be converted into an active pharmaceutical ingredient in vivo.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-butyl N-[1-(3-bromophenyl)-2-methylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the carbamate group can form covalent bonds with nucleophilic amino acid residues such as serine or cysteine. This interaction can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
tert-butyl N-[1-(3-bromophenyl)-2-methylpropan-2-yl]carbamate is unique due to the presence of both a bromophenyl group and a tert-butyl ester group. This combination of functional groups allows for a wide range of chemical reactions and applications. The bromophenyl group provides a site for nucleophilic substitution, while the tert-butyl ester group offers stability and resistance to hydrolysis under mild conditions.
属性
分子式 |
C15H22BrNO2 |
|---|---|
分子量 |
328.24 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(3-bromophenyl)-2-methylpropan-2-yl]carbamate |
InChI |
InChI=1S/C15H22BrNO2/c1-14(2,3)19-13(18)17-15(4,5)10-11-7-6-8-12(16)9-11/h6-9H,10H2,1-5H3,(H,17,18) |
InChI 键 |
KCICIERONJJKMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzyloxy)-6-bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B8604564.png)
![2,2-Dimethyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-1-benzopyran](/img/structure/B8604569.png)
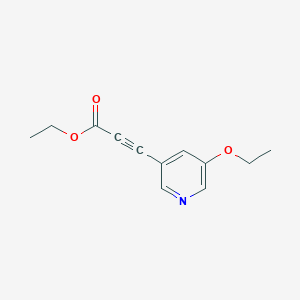
![6-chloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)pyridine-3-carboxamide](/img/structure/B8604583.png)
![2-chloro-4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B8604591.png)
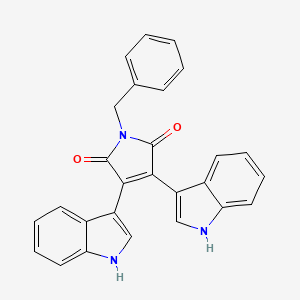
![Methyl [2-(1-ethoxyethoxy)ethyl]carbamodithioate](/img/structure/B8604596.png)
![5-[3-(Chloro)propylthio]imidazo[1,2-a]pyridine](/img/structure/B8604603.png)
